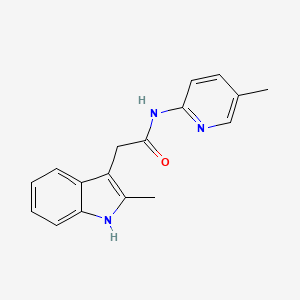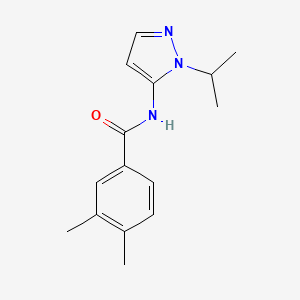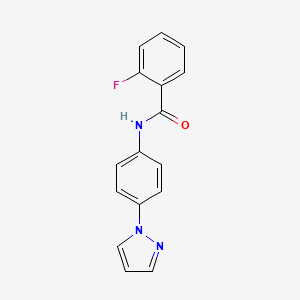
4-chloro-N-(4-pyrazol-1-ylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(4-pyrazol-1-ylphenyl)benzenesulfonamide, also known as CPBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPBS is a sulfonamide derivative that has been synthesized through a number of methods, and its mechanism of action, biochemical and physiological effects, and limitations have been extensively studied.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(4-pyrazol-1-ylphenyl)benzenesulfonamide is related to its ability to bind with specific targets, such as carbonic anhydrase IX and cyclooxygenase-2. 4-chloro-N-(4-pyrazol-1-ylphenyl)benzenesulfonamide binds with these targets through the formation of hydrogen bonds and other non-covalent interactions, which results in the inhibition of their activity. The binding of 4-chloro-N-(4-pyrazol-1-ylphenyl)benzenesulfonamide with metal ions, on the other hand, is related to its ability to form strong coordination bonds with metal ions, which results in the emission of fluorescence.
Biochemical and Physiological Effects:
4-chloro-N-(4-pyrazol-1-ylphenyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects, depending on its target. Inhibition of carbonic anhydrase IX activity by 4-chloro-N-(4-pyrazol-1-ylphenyl)benzenesulfonamide has been shown to result in the reduction of tumor growth and metastasis in animal models of cancer. Inhibition of cyclooxygenase-2 activity by 4-chloro-N-(4-pyrazol-1-ylphenyl)benzenesulfonamide has been shown to result in the reduction of inflammation and pain in animal models of inflammation. The binding of 4-chloro-N-(4-pyrazol-1-ylphenyl)benzenesulfonamide with metal ions has been shown to result in the emission of fluorescence, which can be used for the detection of metal ions in biological and environmental samples.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-(4-pyrazol-1-ylphenyl)benzenesulfonamide has a number of advantages for lab experiments, including its high purity, stability, and availability. 4-chloro-N-(4-pyrazol-1-ylphenyl)benzenesulfonamide can be synthesized through a number of methods, which allows for the optimization of the synthesis process for specific applications. However, 4-chloro-N-(4-pyrazol-1-ylphenyl)benzenesulfonamide also has a number of limitations for lab experiments, including its potential toxicity, which requires careful handling and disposal. 4-chloro-N-(4-pyrazol-1-ylphenyl)benzenesulfonamide also has limited solubility in water, which can limit its applications in biological systems.
Direcciones Futuras
There are a number of future directions for research on 4-chloro-N-(4-pyrazol-1-ylphenyl)benzenesulfonamide, including the optimization of its synthesis method for specific applications, the development of new derivatives with improved properties, the investigation of its potential as a fluorescent probe for the detection of metal ions in biological and environmental samples, and the investigation of its potential as a building block for the synthesis of metal-organic frameworks. Additionally, further studies are needed to investigate the potential toxicity of 4-chloro-N-(4-pyrazol-1-ylphenyl)benzenesulfonamide and its derivatives, and to evaluate their safety for use in biological systems.
Métodos De Síntesis
4-chloro-N-(4-pyrazol-1-ylphenyl)benzenesulfonamide can be synthesized through a number of methods, including the reaction of 4-chlorobenzenesulfonyl chloride with 4-pyrazol-1-ylphenylamine in the presence of a base, such as triethylamine. The reaction results in the formation of 4-chloro-N-(4-pyrazol-1-ylphenyl)benzenesulfonamide as a white solid, which can be purified through recrystallization. Other methods of synthesis include the reaction of 4-chlorobenzenesulfonyl chloride with 4-pyrazol-1-ylphenylhydrazine, and the reaction of 4-chlorobenzenesulfonyl chloride with 4-pyrazol-1-ylphenylthiourea.
Aplicaciones Científicas De Investigación
4-chloro-N-(4-pyrazol-1-ylphenyl)benzenesulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 4-chloro-N-(4-pyrazol-1-ylphenyl)benzenesulfonamide has been studied for its potential as a drug candidate for the treatment of cancer, due to its ability to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. 4-chloro-N-(4-pyrazol-1-ylphenyl)benzenesulfonamide has also been studied for its potential as an anti-inflammatory agent, due to its ability to inhibit the activity of cyclooxygenase-2. In biochemistry, 4-chloro-N-(4-pyrazol-1-ylphenyl)benzenesulfonamide has been studied for its potential as a fluorescent probe for the detection of metal ions, due to its ability to bind with metal ions and emit fluorescence. In materials science, 4-chloro-N-(4-pyrazol-1-ylphenyl)benzenesulfonamide has been studied for its potential as a building block for the synthesis of metal-organic frameworks, due to its ability to form strong coordination bonds with metal ions.
Propiedades
IUPAC Name |
4-chloro-N-(4-pyrazol-1-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c16-12-2-8-15(9-3-12)22(20,21)18-13-4-6-14(7-5-13)19-11-1-10-17-19/h1-11,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWVGAQCBXYSBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-pyrazol-1-ylphenyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N-[3-[methyl(phenyl)sulfamoyl]phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7538755.png)


![6-[(2-thiophen-2-ylquinazolin-4-yl)amino]-4H-1,4-benzoxazin-3-one](/img/structure/B7538770.png)
![3-(Benzimidazol-1-yl)-1-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7538777.png)



![5-[(5-Fluoroquinolin-8-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7538799.png)
![N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7538807.png)

![N-[5-(piperidine-1-carbonyl)thiophen-2-yl]acetamide](/img/structure/B7538828.png)
![2-(4-Fluorophenyl)-4-[(4-methylsulfonylpiperazin-1-yl)methyl]-1,3-oxazole](/img/structure/B7538844.png)
